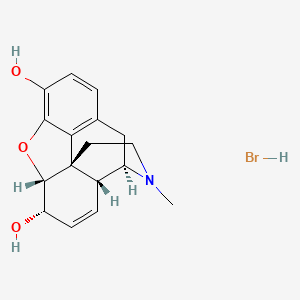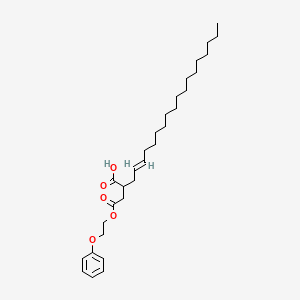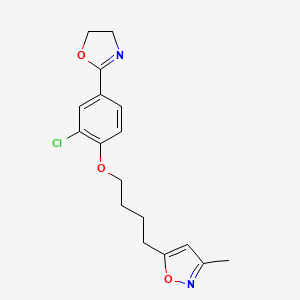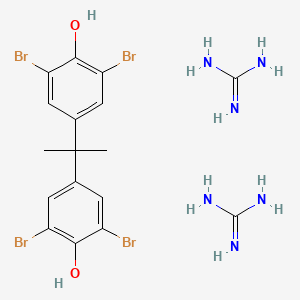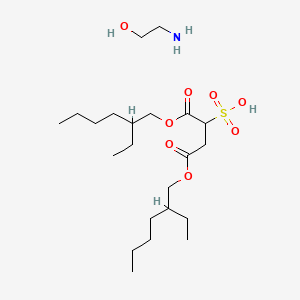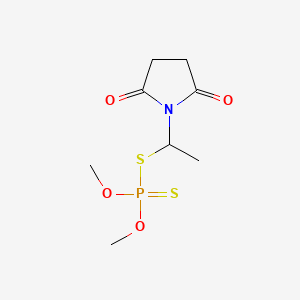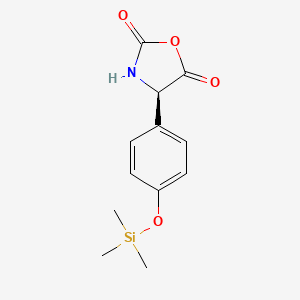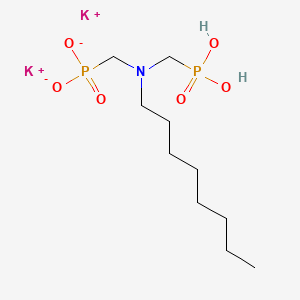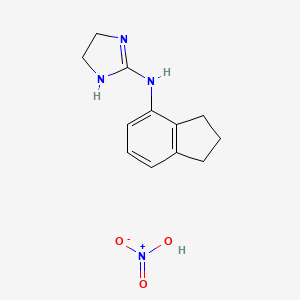![molecular formula C15H26O B15179745 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 93840-85-8](/img/structure/B15179745.png)
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[221]heptane is a complex organic compound with the molecular formula C15H26O It belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a bicyclic ring system and a methoxybutylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the reaction of trimethylcyclohexanone with 4-methoxybutanal under acidic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Camphor
Menthol
Bornyl acetate
Isoborneol
Properties
CAS No. |
93840-85-8 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(2Z)-2-(4-methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-14(2)12-8-9-15(3,11-12)13(14)7-5-6-10-16-4/h7,12H,5-6,8-11H2,1-4H3/b13-7+ |
InChI Key |
XMLQMWOIFMVPFQ-NTUHNPAUSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=C/CCCOC)C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=CCCCOC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


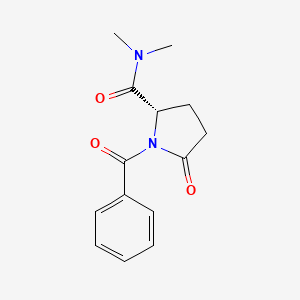

![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
